molecular formula C5H14ClNO B12284462 O-Pentylhydroxylamine hydrochloride CAS No. 51951-34-9

O-Pentylhydroxylamine hydrochloride

Cat. No.: B12284462
CAS No.: 51951-34-9
M. Wt: 139.62 g/mol
InChI Key: HUOMXZJYQCOGJG-UHFFFAOYSA-N
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Preparation Methods

The preparation of O-Pentylhydroxylamine hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of hydroxylamine with pentyl halides under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to prevent side reactions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

O-Pentylhydroxylamine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-Pentylhydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Pentylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

O-Pentylhydroxylamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the pentyl group, which can influence the outcome of chemical reactions and the properties of the final products.

Properties

CAS No.

51951-34-9

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

O-pentylhydroxylamine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-2-3-4-5-7-6;/h2-6H2,1H3;1H

InChI Key

HUOMXZJYQCOGJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCON.Cl

Origin of Product

United States

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